molecular formula C15H13N3O2S B2691858 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-15-9

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2691858
CAS No.: 688793-15-9
M. Wt: 299.35
InChI Key: FLLMFDARUIXJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidin-4-one family, characterized by a bicyclic core structure fused with a pyrimidine ring. Key features include:

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-12-7-3-2-5-10(12)9-18-14(19)11-6-4-8-16-13(11)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMFDARUIXJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methoxybenzyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanylidene group (-S-) participates in nucleophilic substitution reactions, particularly at the C2 position.

Key Observations:

  • Alkylation : Reacts with alkyl halides (e.g., iodomethane) in the presence of NaH to form S-alkylated derivatives. For example:

    Compound+CH3INaH, 0°CS-Methyl derivative(Yield: 86%)[2]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, 0°C}} \text{S-Methyl derivative} \quad (\text{Yield: 86\%})[2]
  • Amination : Treatment with aromatic amines (e.g., p-anisidine) under microwave irradiation (160°C, AlCl₃ catalyst) yields N-aryl derivatives via ring closure .

Reaction TypeReagent/ConditionsProductYieldReference
S-AlkylationCH₃I, NaH, 0°CS-Methyl analog86%
Cyclizationp-Anisidine, AlCl₃, 160°CN-Aryl pyrido-pyrimidine78%

Cyclization and Ring-Opening Reactions

The pyrido-pyrimidine core undergoes cyclization with electron-rich reagents:

  • Thiazolidinone Formation : Reacts with thiourea derivatives under acidic conditions to form fused thiazolidinone rings, as observed in structurally similar compounds .

  • Ring Expansion : Under microwave irradiation, reacts with cyanoenamines to generate tricyclic systems (e.g., thieno-pyrido-pyrimidines) .

Mechanistic Insight :
The sulfanylidene group acts as a leaving group, facilitating intramolecular attack by nucleophiles (e.g., amines) to form new rings .

Oxidation and Reduction Reactions

  • Oxidation : The sulfanylidene group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrido-pyrimidine ring’s double bonds, yielding tetrahydropyrimidine derivatives.

Acid/Base-Mediated Tautomerism

The compound exhibits thione-thiol tautomerism in solution:

2-Sulfanylidene2-Thiol(pH-dependent)[7]\text{2-Sulfanylidene} \rightleftharpoons \text{2-Thiol} \quad (\text{pH-dependent})[7]

This equilibrium influences reactivity, favoring thiol forms under basic conditions for subsequent alkylation .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the pyridine ring’s C6 position:

Compound+Aryl boronic acidPd(PPh3)4C6-Aryl derivative(Yield: 65–72%)[5]\text{Compound} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C6-Aryl derivative} \quad (\text{Yield: 65–72\%})[5]

Complexation with Metals

The sulfur and nitrogen atoms coordinate with transition metals:

  • Cu(II) Complexes : Forms stable complexes in ethanol, characterized by shifts in IR absorption (ν(S–M) at 450–470 cm⁻¹).

  • Catalytic Applications : Cu complexes catalyze oxidation reactions of alcohols to ketones.

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

  • Anticancer Activity : N-Alkylation enhances cytotoxicity (IC₅₀: 12–18 μM against HeLa cells) .

  • Antimicrobial Effects : S-Substitution with phenyl groups improves activity against Gram-positive bacteria (MIC: 8 μg/mL).

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrido[2,3-d]pyrimidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been documented in several studies .
  • Antimicrobial Properties :
    • Studies have shown that compounds similar to 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Organic Synthesis Applications

  • Chalcogenation Reactions :
    • The compound can serve as a precursor for metal-free chalcogenation reactions. These reactions allow the introduction of sulfur or selenium into organic frameworks without the need for metal catalysts, thus simplifying synthetic routes .
  • Synthesis of Novel Derivatives :
    • The unique structure of this compound facilitates the synthesis of various derivatives that can be tailored for specific biological activities or material properties. For instance, modifications at the methoxy group or the pyrimidine ring can yield compounds with enhanced efficacy .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one into polymer matrices has been explored for developing materials with specific electrical or optical properties. Its ability to interact with other polymer components can lead to materials with enhanced performance characteristics .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of pyrido[2,3-d]pyrimidin-4-one were synthesized and tested against human cancer cell lines. The results indicated that certain modifications increased cytotoxicity by inhibiting the target kinase activity by up to 85% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of various pyrido[2,3-d]pyrimidin-4-one derivatives against Staphylococcus aureus and Escherichia coli. The study found that some derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating potent antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Position 3 Substitutions :
    • Aromatic groups (e.g., methoxyphenyl, chlorophenyl) enhance target engagement via hydrophobic interactions.
    • Heterocyclic substituents (e.g., oxolane) improve pharmacokinetic properties .
  • 2-Sulfanylidene Group : Critical for hydrogen bonding with residues in sst2 and kinase targets .
  • Methoxy vs. Halogen : Methoxy groups favor oral bioavailability, while halogens enhance potency at the expense of solubility .

Biological Activity

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structural features suggest a promising profile for various biological interactions, particularly in anticancer and enzyme inhibition studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, and it has a molecular formula of C15H13N3O2S. The presence of the methoxyphenyl group and the sulfanylidene moiety contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC15H13N3O2S
Molecular Weight299.35 g/mol
IUPAC Name3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
CAS Number688793-15-9

Anticancer Properties

Research indicates that compounds within the pyridopyrimidine class exhibit significant cytotoxic activity against various cancer cell lines. A study evaluating the cytotoxic effects of similar derivatives showed promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Specifically, phenyl-substituted derivatives demonstrated higher cytotoxicity compared to aliphatic counterparts .

The mechanism of action is thought to involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, the compound's structural similarity to known kinase inhibitors suggests it may interact with ATP-binding sites of kinases, thereby inhibiting their activity.

Enzyme Inhibition

In addition to its anticancer properties, 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has been investigated for its potential as an enzyme inhibitor. The compound has shown promise in inhibiting various kinases involved in cellular signaling pathways that regulate cell growth and survival. The structure-activity relationship (SAR) studies have indicated that modifications to the methoxy group can enhance inhibitory potency against specific targets .

Study 1: Cytotoxic Evaluation

In a recent study published in Molecules, several pyridopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects. Among these compounds, those with phenyl and chlorophenyl substituents exhibited the highest activity against HeLa cells. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds .

Study 2: Inhibitory Activity Against EGFR Kinase

Another significant research effort focused on synthesizing derivatives aimed at inhibiting the epidermal growth factor receptor (EGFR), particularly variants associated with resistance to existing therapies. The synthesized compounds were tested for their ability to inhibit EGFR L858R/T790M mutations using ELISA assays. Results indicated that some derivatives exhibited over 70% inhibition at concentrations as low as 0.1 μM .

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The methoxyphenyl group enhances binding affinity to target enzymes.
  • Inhibition of Kinase Activity : By mimicking ATP or substrate structures, the compound competes with natural substrates for binding sites on kinases.
  • Induction of Apoptosis : Cytotoxic effects may also be mediated through apoptosis pathways activated by kinase inhibition.

Q & A

Q. Table 1: Representative Spectral Data

Compound DerivativeKey NMR Signals (δ, ppm)IR (C=O, cm⁻¹)HRMS (m/z)
7e (R = CF₃)2.51 (s, -CH₃)1625441.0350
7f (R = Br)2.52 (s, -CH₃)1628451.0148

How can synthetic protocols be optimized for higher yields and purity?

Advanced Question
Answer:
Optimization strategies include:

  • Catalyst Screening : ZnCl₂ in toluene/heptane mixtures improves cyclocondensation efficiency (e.g., 75% yield for 7e vs. 68% for 7f) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Recrystallization from ethanol/water or column chromatography removes byproducts .

Critical Note: Reaction monitoring via TLC ensures stepwise completion and minimizes side reactions .

What strategies resolve contradictions in reported biological activities?

Advanced Question
Answer:
Discrepancies in cytotoxicity or kinase inhibition data can arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay conditions: 48h incubation, 10% FBS) .
  • Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Structural Confirmation : Re-examine NMR and X-ray crystallography data to rule out isomerism .

Example: In pyridopyrimidinone-thiazole hybrids, chlorophenyl substituents (K5) showed higher cytotoxicity than methyl groups (K1) due to enhanced hydrophobic interactions .

How are computational methods applied to study mechanism of action?

Advanced Question
Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses in kinase pockets (e.g., p38α or ERK1/2). The pyrido[2,3-d]pyrimidine core interacts with ATP-binding sites via hydrogen bonds (e.g., with Met109 in p38α) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values to guide derivative design .

Case Study: Oxadiazole derivatives (e.g., 7e) showed improved anticancer activity due to π-π stacking with tyrosine kinase receptors, validated by docking scores < -8.0 kcal/mol .

How to design derivatives for selective kinase inhibition?

Advanced Question
Answer:

  • Substituent Engineering : Introduce 2,4-difluorophenoxy groups (as in pamapimod) to enhance selectivity for p38α over off-target kinases .
  • Pharmacophore Modeling : Prioritize hydrogen bond donors (e.g., -OH or -NH) for ERK1/2 inhibition .

Q. Table 2: Substituent Effects on Selectivity

DerivativeTarget KinaseSelectivity Factor (vs. LCK)Key Substituent
Pamapimodp38α>100x2,4-difluorophenoxy
R1487p38α>50xTetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.